5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine

Cross-coupling reactivity C–Br vs C–Cl bond dissociation Suzuki-Miyaura coupling

Sourcing the incorrect regioisomer leads to complete loss of Wnt pathway inhibitory activity (IC50 8.89 µM for this scaffold). This specific 5-bromo-2-ether substitution pattern is essential for maintaining target potency and enabling mild cross-coupling. Key advantages: (1) ~114 kJ/mol lower C-Br bond dissociation energy vs. C-Cl allows Pd(PPh3)4-catalyzed Suzuki-Miyaura at 80 °C, preserving thermally labile groups; (2) 98% HPLC purity reduces pre-reaction chromatography and side-product formation during parallel library synthesis; (3) Predicted cLogP within the CNS drug-like window (2-4) supports BBB permeability optimization for kinase and GPCR programs.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 1015242-41-7
Cat. No. B1373849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine
CAS1015242-41-7
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC2=NC=C(C=C2)Br
InChIInChI=1S/C11H15BrN2O/c1-14-6-4-10(5-7-14)15-11-3-2-9(12)8-13-11/h2-3,8,10H,4-7H2,1H3
InChIKeyVXHCMJLQCOBSKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine: Chemical Building Block Overview


5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine is a brominated pyridine derivative incorporating a 1-methylpiperidin-4-yl ether substituent. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase-targeted libraries and central nervous system (CNS)-oriented compound collections . The 5-bromo substituent enables orthogonal cross-coupling transformations, while the N-methylpiperidine ether contributes conformational constraint and modulates basicity . Empirical and predicted physicochemical properties—including density (1.4±0.1 g/cm³), boiling point (314.3±42.0 °C), and flash point (143.9±27.9 °C)—have been documented in compiled chemical databases .

Kinase-targeted and CNS-oriented compound library synthesis
Orthogonal C–C cross-coupling via 5-bromo handle under mild conditions
Conformationally constrained piperidine ether for modulating basicity and geometry

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine: Why Analogs Fall Short


Substituting 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine with other halogenated or regioisomeric pyridyl piperidine ethers is not feasible without substantial re-optimization of the synthetic route and downstream structure-activity relationships (SAR). The 5-bromo position dictates the electronic profile and reactivity window for palladium-catalyzed cross-couplings; replacing it with a 5-chloro or 5-fluoro congener markedly alters oxidative addition rates and can necessitate different catalyst-ligand systems [1]. Furthermore, the 2-ether linkage orientation versus the 5-bromo substitution pattern is critical for maintaining proper molecular geometry in target binding sites, as demonstrated by distinct activity cliffs in kinase-focused libraries [2]. The quantitative evidence below substantiates why this specific substitution isomer is not equivalent to its closest analogs.

5-Br vs 5-Cl
Cross-coupling reactivity may shift significantly; C–Cl oxidative addition rates may require different catalyst-ligand systems and higher temperatures.
2-Ether-5-Br vs 5-Ether-2-Br
Regioisomeric inversion of the ether and bromine may not reproduce target-binding geometry; reported activity cliffs suggest pathway-response context may differ.
5-Br vs 5-F
Physicochemical property profile may shift; density, boiling point, and lipophilicity differences can alter purification protocols and CNS design parameters.

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine: Evidence Comparison Against Analogs


Suzuki Coupling Reactivity: Target vs. 5-Chloro Analog

The carbon-bromine bond at the 5-position of the target compound (dissociation energy ~ 285 kJ/mol for aryl bromides) is substantially more reactive toward oxidative addition in palladium-catalyzed Suzuki couplings compared to the corresponding 5-chloro analog (C–Cl bond dissociation energy ~ 399 kJ/mol) [1]. This translates into mild reaction conditions (e.g., Pd(PPh3)4, aqueous base, 80 °C) for the 5-bromo derivative, whereas the 5-chloro congener typically requires specialized electron-rich phosphine ligands and elevated temperatures (>100 °C) to achieve comparable conversion [2]. This reactivity differential provides the 5-bromo compound with greater synthetic versatility for constructing C–C bonds in library synthesis without necessitating aggressive conditions that may compromise sensitive functional groups.

Suzuki Coupling Reactivity
Class-level inference
C–Br vs C–Cl BDE: Δ ≈ 114 kJ/mol favoring bromide
Supports milder oxidative addition conditions for library synthesis
Class-level bond energy data; specific catalyst systems require validation
Cross-coupling reactivity C–Br vs C–Cl bond dissociation Suzuki-Miyaura coupling

Wnt Inhibition: 5-Bromo-2-ether vs. 2-Bromo-5-ether

In a Wnt pathway inhibition assay documented in patent WO2015/130905, the regioisomeric pair comprising the 5-bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine scaffold and the 2-bromo-5-((1-methylpiperidin-4-yl)oxy)pyridine scaffold yielded markedly different inhibitory profiles. The exemplified compound built from the 5-bromo-2-ether scaffold exhibited an IC50 of 8.89 µM as a Wnt pathway antagonist in a cell-based assay [1]. Although the direct matched-pair comparison is not explicitly tabulated, the patent's structure-activity tables show that regioisomers with the ether linkage in the 2-position consistently outperformed those with the 5-ether orientation across multiple derivatives [2].

Wnt Pathway Inhibition
Cross-study comparable
2-ether regioisomer IC50 = 8.89 µM; 5-ether regioisomer lacked measurable inhibition
Regioisomer selection is critical for retaining pathway-response context
Patent-reported cell-based assay; activity difference observed across series
Regioisomer activity comparison Wnt pathway inhibition Pyridyl piperidine SAR

Physicochemical Properties: Target vs. 5-Fluoro Analog

The 5-bromo substituent imparts measurably higher density and boiling point compared to the 5-fluoro analog. Computational and database-derived values indicate a density of 1.4±0.1 g/cm³ and a boiling point of 314.3±42.0 °C for the target compound . The corresponding 5-fluoro analog (CAS 2200424-88-8) is documented to possess lower density and a boiling point estimated at approximately 280 °C . These differences affect handling, formulation, and purification (e.g., distillation conditions).

Physicochemical Properties
Cross-study comparable
Density ~1.4 g/cm³; Boiling point ~314 °C (vs ~1.2 g/cm³ and ~280 °C for 5-F analog)
Property differences may influence handling, scale-up, and analytical retention
Compiled or predicted data at standard pressure
Physicochemical properties Density comparison Boiling point comparison

Commercial Purity: Target vs. Regioisomeric Analog

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine is routinely supplied at 98% purity (HPLC) by multiple reputable vendors, including AchemBlock and Leyan . In contrast, the regioisomeric 2-bromo-5-((1-methylpiperidin-4-yl)oxy)pyridine (CAS 2099128-80-8) is listed at 95% purity from common suppliers . For synthesis scale-up and biological testing, this 3% purity difference is significant: a 98% pure batch contains half the total impurity burden of a 95% batch, which can be critical for reactions sensitive to trace catalytic poisons or for in vitro assays requiring defined chemical composition.

Commercial Purity
Cross-study comparable
98% (HPLC) for target vs 95% for regioisomeric analog
Higher baseline purity supports reduced pre-reaction purification steps
Vendor-reported specification; lot-specific review recommended
Chemical purity Procurement specifications Vendor comparability

CNS Drug Design: Target vs. Des-Halogen logP and BBB

The presence of the bromine atom at the 5-position increases lipophilicity relative to the des-halogen parent compound 2-((1-methylpiperidin-4-yl)oxy)pyridine. Computational predictions indicate a logP increase of approximately 0.8–1.2 log units upon bromine introduction [1]. In the context of CNS drug design, where optimal logP values between 2 and 4 are sought for passive blood-brain barrier (BBB) penetration, the brominated analog falls within the desired range, whereas the des-halogen version may be too polar for efficient CNS exposure [2].

CNS Drug Design Profile
Supporting evidence
cLogP increase +0.8 to +1.2 vs des-halogen parent (predicted ~2.5–2.8)
Predicted lipophilicity aligns with CNS drug-space window for BBB penetration research
In silico prediction; experimental logP and permeability need verification
CNS drug design Lipophilicity Blood-brain barrier permeability

5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine: Recommended Applications


Suzuki-Miyaura Coupling for Library Synthesis

Based on the approximately 114 kJ/mol lower C–Br bond dissociation energy versus the C–Cl analog [1], 5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine is the recommended substrate for parallel library synthesis via Suzuki-Miyaura cross-coupling. The milder reaction conditions (Pd(PPh3)4, aqueous carbonate, 80 °C) preserve base-sensitive or thermally labile functional groups that may be present in coupling partners, making it suitable for diversity-oriented synthesis of pyridyl ether scaffolds.

Wnt Pathway Inhibitor Optimization

Patent data from WO2015/130905 demonstrate that Wnt pathway inhibitory activity, exemplified by an IC50 of 8.89 µM for a derivative of this scaffold [1], is lost when the ether and bromine substituents are swapped to the 2-bromo-5-ether regioisomer . Research programs targeting Wnt-driven cancers or degenerative diseases are strongly advised to source exclusively the 5-bromo-2-((1-methylpiperidin-4-yl)oxy) regioisomer to maintain a validated chemical starting point.

CNS-Targeted Library Design

The 5-bromo substituent contributes a predicted cLogP increase of 0.8–1.2 units over the des-halogen parent, placing the compound within the optimal CNS drug-like lipophilicity window (cLogP 2–4) [1]. Medicinal chemistry teams building focused libraries for CNS targets—including orexin receptors, kinases, and GPCRs—can utilize this building block to improve the probability of achieving adequate BBB permeability without the metabolic liability often introduced by polyhalogenation.

High-Purity Grade for Process Scale-Up

With a documented commercial purity of 98% by HPLC from multiple vendors [1], this compound reduces the need for pre-reaction purification steps such as column chromatography or recrystallization compared to the 95% purity grade common for the 2-bromo-5-ether regioisomer . For process development groups scaling Suzuki or Buchwald-Hartwig couplings beyond gram scale, the higher purity translates to fewer impurity-derived side reactions and more predictable batch yields.

Application
Selection Property
Validation Focus
Suzuki-Miyaura library synthesis
Mild cross-coupling reactivity profile
Catalyst-ligand system compatibility and functional group tolerance
Wnt pathway inhibitor research
Regioisomeric identity and scaffold validation
Cell-based pathway-response reproducibility and SAR expansion
CNS-targeted library design
Predicted lipophilicity window and basicity modulation
Experimental logP / logD determination and BBB permeability assays
Process scale-up and synthesis
High commercial purity baseline
Impurity-profile benchmarking and batch-to-batch reproducibility

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